Stilbene-3,4'-diol

Description

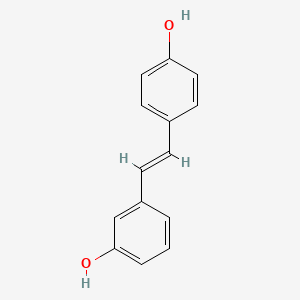

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10,15-16H/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGKEFGYNRJIGO-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270477 | |

| Record name | 3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63877-76-9 | |

| Record name | 3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63877-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dihydroxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063877769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4′-Dihydroxystilbene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC9L42B37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Stilbene 3,4 Diol

Chemical Synthesis Strategies for Stilbene-3,4'-diol

The construction of the characteristic 1,2-diphenylethylene backbone of this compound can be accomplished through several powerful carbon-carbon bond-forming reactions. These methods offer different advantages concerning starting material availability, reaction conditions, and functional group tolerance. The phenolic hydroxyl groups necessitate the use of protecting group strategies during many of these synthetic sequences to prevent unwanted side reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for constructing the stilbene (B7821643) scaffold. uliege.be These reactions typically involve the coupling of an aryl halide or triflate with a suitable partner, such as an alkene or an organometallic reagent, to form the central carbon-carbon double bond.

Heck Reaction Applications for this compound Synthesis

The Mizoroki-Heck reaction, or simply the Heck reaction, is a cornerstone of stilbene synthesis. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alkene. uliege.be For the synthesis of this compound, this would typically involve coupling a protected 3-halophenol with a protected 4-hydroxystyrene, or vice versa. The reaction generally favors the formation of the more thermodynamically stable E-(trans)-isomer. beilstein-journals.org

A plausible Heck reaction pathway to this compound would involve the coupling of 3-bromophenol (B21344) (with the hydroxyl group protected, e.g., as a methoxymethyl (MOM) ether) with 4-vinylphenol (B1222589) (with the hydroxyl protected, e.g., as a tert-butyldimethylsilyl (TBDMS) ether). The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base. Subsequent deprotection of the hydroxyl groups would yield the final product. The use of microwave irradiation has been shown to accelerate Heck reactions, often leading to higher yields in shorter reaction times. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Heck Reaction in Stilbene Synthesis

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 4-Iodoanisole | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ | Et₃N | DMF | 100 | 3 | 95 | uliege.be |

| 4-Bromoacetophenone | Styrene | PVP-Pd NPs (0.2) | None | NaOAc | H₂O/EtOH | MW | 0.17 | 98 | beilstein-journals.org |

| 3,5-Dibenzyloxy-iodobenzene | 4-Acetoxystyrene | Pd(OAc)₂ (5) | PPh₃ | Et₃N | Acetonitrile (B52724) | 80 | 4 | 81 | uliege.be |

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling reaction is a highly versatile method that pairs an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of this compound, two primary strategies exist:

Coupling of a styrylboronic acid with an aryl halide.

Coupling of an arylboronic acid with a styryl halide.

A general procedure involves the reaction of (E)-2-phenylethenylboronic acid or its esters with aryl bromides, which has been shown to produce various (E)-stilbene derivatives in moderate to good yields. nih.gov To synthesize this compound, one could envision coupling a protected (E)-2-(4-hydroxyphenyl)ethenylboronic acid with a protected 3-halophenol. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base, such as potassium carbonate or cesium carbonate. nih.govnih.gov The use of sterically bulky phosphine ligands can be crucial for achieving successful coupling, especially with electron-rich or sterically hindered partners. nih.gov

Table 2: Example of Suzuki-Miyaura Coupling for Stilbene Synthesis

| Boronic Acid/Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| (E)-2-Phenylethenylboronic acid pinacol (B44631) ester | 4-Bromoanisole | Pd(OAc)₂ (5) | t-Bu₃PHBF₄ (10) | K₂CO₃ | Toluene/H₂O | 80 | 85 | nih.gov |

| Phenylboronic acid | (E)-β-Bromostyrene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 89 | libretexts.org |

Stille and Negishi Coupling Reactions

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. orgsyn.org A potential route to this compound via Stille coupling would involve reacting a protected (E)-1-bromo-2-(4-hydroxyphenyl)ethene with (3-hydroxyphenyl)trimethylstannane (with hydroxyls protected) in the presence of a palladium catalyst like Pd(PPh₃)₄. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org

The Negishi coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate, again catalyzed by a palladium or nickel complex. While a powerful C-C bond-forming reaction, the application of Negishi coupling to stilbene synthesis is less common than the Heck or Suzuki reactions. nih.gov A hypothetical route would involve the reaction of a prepared (3-hydroxyphenyl)zinc halide with a protected (E)-1-halo-2-(4-hydroxyphenyl)ethene. The organozinc reagents are typically more reactive but also more sensitive to air and moisture than the corresponding organoboron or organotin compounds.

Condensation and Olefination Reactions

Classical olefination and condensation reactions provide alternative pathways to the stilbene core, often starting from carbonyl compounds and activated methylene (B1212753) compounds.

Aldol-Type Condensation Pathways for Stilbene Precursors

The Perkin reaction is a classic method that can be used to synthesize cinnamic acids via the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid. wiley-vch.de A modified Perkin reaction has been reported for the synthesis of hydroxystilbenes. This involves the condensation of a benzaldehyde (B42025) with a phenylacetic acid, which upon heating can lead to a stilbene through a simultaneous decarboxylation event. wiley-vch.de

To synthesize this compound, a plausible pathway would be the condensation of a protected 4-hydroxybenzaldehyde (B117250) with a protected 3-hydroxyphenylacetic acid. The reaction is typically carried out in the presence of a base such as triethylamine (B128534) and an agent like acetic anhydride. This would initially form an α-phenylcinnamic acid intermediate, which could then decarboxylate to yield the desired stilbene. The success and selectivity of this reaction can be highly dependent on the specific substrates and reaction conditions.

Reductive Coupling and Olefin Metathesis

Alternative strategies for stilbene synthesis involve reductive coupling reactions and modern olefin metathesis techniques.

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of symmetrical stilbenes. fu-berlin.de It typically employs low-valent titanium reagents, generated from titanium chlorides like TiCl₃ or TiCl₄ and a reducing agent such as zinc-copper couple or lithium aluminum hydride. wikipedia.orgrsc.org The reaction proceeds through the formation of a pinacolate intermediate, which is then deoxygenated by the oxophilic titanium species to yield the alkene. organic-chemistry.org While highly effective for creating symmetrical molecules, its application for unsymmetrical stilbenes can be challenging due to the formation of multiple products. fu-berlin.de

Olefin cross-metathesis has emerged as a versatile and powerful tool in modern organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org This reaction involves the exchange of substituents between two different alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.org For the synthesis of this compound, this could involve the cross-metathesis of a protected 3-hydroxystyrene with a protected 4-hydroxystyrene. A key advantage of olefin metathesis is its functional group tolerance. The development of Z-selective cross-metathesis catalysts has expanded the scope of this reaction to include the synthesis of cis-stilbenes. u-tokyo.ac.jpresearchgate.netnih.gov

Development of Environmentally Conscious Synthetic Routes

In recent years, there has been a significant push towards developing "green" synthetic methodologies that minimize environmental impact. chemistryjournals.net This includes the use of less hazardous solvents, such as water or ionic liquids, and the development of catalytic processes that reduce waste and energy consumption. chemistryjournals.net For stilbene synthesis, this could involve exploring biocatalysis or microwave-assisted organic synthesis to improve efficiency and reduce the reliance on traditional, often harsh, chemical reagents. chemistryjournals.net The goal is to design synthetic pathways that are not only efficient but also sustainable and safer. chemistryjournals.net

Biotechnological Production and Biosynthesis of this compound

Nature provides an elegant and efficient route to stilbenoids through complex biosynthetic pathways within plants. Understanding and harnessing these pathways is a key focus of biotechnological production methods.

Elucidation of Biosynthetic Pathways in Natural Systems (e.g., Phenylpropanoid Pathway)

This compound, like other stilbenoids, is synthesized in plants via the phenylpropanoid pathway. wikipedia.orgencyclopedia.pubscirp.org This pathway is a major route for the production of a wide array of plant secondary metabolites, including flavonoids, lignins, and coumarins. wikipedia.orgscirp.orgmdpi.com

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgnih.govnih.gov In some plants, tyrosine can also be used as a starting material. wikipedia.org Cinnamic acid is then hydroxylated to form 4-coumaric acid, which is subsequently activated to 4-coumaroyl-CoA by the enzyme 4-coumarate:CoA ligase (4CL). encyclopedia.pubnih.govnih.gov

The key step in stilbene formation is catalyzed by the enzyme stilbene synthase (STS). encyclopedia.pubscirp.orgresearchgate.net STS facilitates a condensation reaction between one molecule of a p-coumaroyl-CoA derivative and three molecules of malonyl-CoA. encyclopedia.pubnih.govresearchgate.net This reaction proceeds through a series of decarboxylative additions and subsequent cyclization and aromatization to form the characteristic stilbene backbone. nih.gov Specifically for resveratrol (B1683913) (3,5,4'-trihydroxystilbene), a closely related compound, resveratrol synthase condenses p-coumaroyl-CoA with three malonyl-CoA units. encyclopedia.pub The biosynthesis of this compound would follow a similar enzymatic logic, likely involving specific hydroxylases to achieve the desired 3,4'-dihydroxylation pattern on the stilbene scaffold. The expression of the genes encoding these enzymes is often induced by environmental stressors such as microbial infections or UV radiation, as stilbenoids frequently act as phytoalexins, which are defensive compounds produced by plants. scirp.org

| Enzyme | Abbreviation | Function in Phenylpropanoid Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid wikipedia.orgnih.govnih.gov |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumaric acid mdpi.comnih.gov |

| 4-Coumarate:CoA ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA encyclopedia.pubnih.govnih.gov |

| Stilbene synthase | STS | Catalyzes the formation of the stilbene skeleton encyclopedia.pubscirp.orgresearchgate.net |

Enzymatic Synthesis and Biotransformation using Stilbene Synthase (STS)

The enzymatic synthesis of this compound is centrally governed by the enzyme Stilbene Synthase (STS). nih.govencyclopedia.pub STS is a type III polyketide synthase (PKS) that catalyzes the cornerstone reaction in stilbene biosynthesis. mdpi.combiorxiv.orgnih.gov The process involves a complex series of reactions including condensation, an intramolecular aldol reaction, and subsequent decarboxylation. nih.gov

The synthesis initiates with the condensation of one molecule of a phenylpropanoid CoA-ester, typically p-coumaroyl-CoA, with three molecules of malonyl-CoA to yield the stilbene backbone. encyclopedia.pubresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net The precursors for this pathway are derived from primary metabolism. The aromatic amino acids L-phenylalanine or L-tyrosine serve as the starting points. researchgate.netnih.govmdpi.comresearchgate.net

Two primary routes lead to the formation of p-coumaric acid, the immediate precursor to p-coumaroyl-CoA:

The Phenylalanine Pathway : L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. nih.govmdpi.comresearchgate.netresearchgate.net

The Tyrosine Pathway : L-tyrosine is directly converted to p-coumaric acid in a single step by the enzyme tyrosine ammonia (B1221849) lyase (TAL). researchgate.netresearchgate.netnih.govresearchgate.net

Once p-coumaric acid is formed, it is activated to its CoA thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL). researchgate.netmdpi.comresearchgate.net This activated molecule then serves as the substrate for Stilbene Synthase. nih.gov It is noteworthy that STS competes with another PKS enzyme, chalcone (B49325) synthase (CHS), for the same substrates, p-coumaroyl-CoA and malonyl-CoA, which can influence the metabolic flux towards stilbene production. biorxiv.orgnih.govresearchgate.net STS enzymes have been successfully isolated from various plant species, including grape (Vitis vinifera), peanut (Arachis hypogaea), and rhubarb (Rheum rhaponticum), for use in biotechnological applications. nih.govmdpi.comkoreascience.kr

Plant Cell Culture and In Planta Production Systems

Plant cell suspension cultures, especially those derived from grape (Vitis vinifera), represent a key biotechnological method for producing this compound and its derivatives. openagrar.deresearchgate.netresearchgate.net While basal production in these cultures is typically low, it can be dramatically increased through elicitation—the application of stress-inducing agents to the culture medium. nih.gov

Various elicitors have been proven effective:

Biotic/Biomimetic Elicitors : Compounds like methyl jasmonate (MeJA) and modified cyclodextrins, such as heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB), mimic pathogen attacks and trigger a strong defense response, leading to high levels of stilbene accumulation. researchgate.netopenagrar.deresearchgate.netcore.ac.uk

Abiotic Elicitors : Physical stressors like UV radiation and chemical agents such as heavy metal ions (e.g., Co²⁺, Ag⁺) can also induce stilbene biosynthesis. nih.govcore.ac.ukresearchgate.net

Studies have demonstrated the efficacy of these methods. For instance, grape cell cultures treated with DIMEB secreted high concentrations of trans-resveratrol into the medium, with Vitis amurensis cells achieving levels of 225.2 mg/L. core.ac.uk Elicitation with heavy metals was shown to increase the production of the glycosylated form, 3-O-glucosyl-resveratrol, by 1.6-fold compared to untreated control cultures. nih.govresearchgate.net

Beyond cell cultures, in planta systems are also explored. Transferring stilbene synthase genes into other plants, such as strawberry, has been attempted. However, such genetic modifications can have complex and sometimes unpredictable effects on the plant's native metabolism. In the case of transgenic strawberries, the modification did not result in the accumulation of resveratrol but instead altered the broader phenylpropanoid pathway, highlighting the intricate regulation of plant secondary metabolism. nih.gov

Structural Modification and Analogue Design of this compound

Regioselective Alkylation and Methylation of Hydroxyl Groups

The hydroxyl groups of this compound provide active sites for structural modification, including alkylation and methylation. The methylated analogues, such as pinostilbene (B20863) (one methyl group) and pterostilbene (B91288) (two methyl groups), are of significant interest. These derivatives can be synthesized biologically by extending the engineered metabolic pathways in microorganisms. chalmers.senih.gov

This is achieved by introducing genes encoding O-methyltransferase (ROMT) enzymes into a resveratrol-producing microbial strain. koreascience.kr These enzymes specifically transfer a methyl group from a donor molecule (like S-adenosyl-L-methionine) to the hydroxyl groups of resveratrol. For example, researchers have successfully co-expressed a stilbene synthase (STS) with a resveratrol O-methyltransferase from sorghum (SbROMT3syn) in E. coli. koreascience.kr This engineered strain was capable of producing resveratrol and further methylating it to yield pinostilbene as a major product. koreascience.kr Similarly, integrating methyltransferase genes into a high-producing S. cerevisiae platform strain enabled the de novo biosynthesis of both pinostilbene and pterostilbene from glucose. chalmers.senih.gov

Glycosylation and Other Conjugation Strategies

Glycosylation, the attachment of a sugar moiety, is a key modification of this compound. The most prevalent natural glycoside is piceid, where a glucose molecule is attached, typically at the 3-hydroxyl position. Another important conjugation is glucuronidation, the attachment of glucuronic acid, which is a primary metabolic route in humans.

The chemical synthesis of these conjugates, particularly resveratrol glucuronides, has been well-established. mdpi.comnih.gov These multi-step syntheses require careful regioselective strategies to target a specific hydroxyl group. A common approach involves:

Protection : Starting with a fully protected resveratrol molecule, such as resveratrol triacetate. nih.gov

Selective Deprotection : A single hydroxyl group (e.g., at the 3- or 4'-position) is selectively deprotected. This has been achieved using reagents like N-methylpiperazine or through enzymatic hydrolysis. nih.govrsc.orgrsc.org

Glycosylation : The free hydroxyl group is then coupled with a protected sugar donor, such as a glucuronic acid trichloroacetimidate, in the presence of a promoter like boron trifluoride etherate. mdpi.comrsc.orgrsc.org

Final Deprotection : All remaining protecting groups on the resveratrol and sugar moieties are removed to yield the final, pure conjugate. mdpi.comrsc.org

Optimization of this process, for instance by using silylated resveratrol acceptors, has led to high yields for the glycosylation step, reaching 89-94%. mdpi.com Enzymatic methods using enzymes like cyclodextrin (B1172386) glycosyltransferase also present an alternative route for synthesizing resveratrol glycosides. nih.gov

Table 2: Examples of Synthesized Resveratrol Conjugates

| Conjugate Name | Attached Moiety | Attachment Position | Synthesis Method | Reference |

|---|---|---|---|---|

| Resveratrol-3-O-β-D-glucuronide | Glucuronic Acid | 3-OH | Chemical Synthesis | mdpi.comnih.govrsc.org |

| Resveratrol-4'-O-β-D-glucuronide | Glucuronic Acid | 4'-OH | Chemical Synthesis | mdpi.comrsc.org |

| Piceid (Resveratrol-3-O-β-D-glucoside) | Glucose | 3-OH | Plant Cell Culture | nih.govcore.ac.uk |

Introduction of Halogen and Other Functional Groups

To investigate structure-activity relationships and develop novel analogues, various functional groups have been introduced onto the this compound scaffold. Halogenation has been achieved through direct reaction of resveratrol with hypohalous acids, such as hypochlorous acid (HOCl) and hypobromous acid (HOBr). nih.gov This reaction leads to the formation of a mixture of halogenated derivatives, with substitution occurring regioselectively on the aromatic A-ring (the dihydroxy-substituted ring). nih.gov This method has been used to successfully synthesize analogues like 2-chloro-resveratrol and 2-bromo-resveratrol. nih.gov

Beyond halogens, a broader array of functional groups has been incorporated to create libraries of resveratrol analogues for biological screening. nih.gov Synthetic strategies have been developed to introduce groups such as nitro, amino, nitrile, and acetyl moieties at various positions on the stilbene backbone, leading to the creation of diverse compounds for research into their potential biological activities. nih.govresearchgate.net

Synthesis of Oligomeric and Polymeric this compound Derivatives

The synthesis of oligomeric and polymeric derivatives of this compound, also known as piceatannol (B1677779), is an area of growing interest due to the potential for enhanced biological activities compared to the monomeric form. rsc.org Methodologies primarily revolve around oxidative coupling and enzymatic catalysis, which mimic the natural biosynthetic pathways of stilbenoid oligomers in plants. rsc.org

Enzymatic synthesis represents a green and highly specific approach to oligomerization. Enzymes such as peroxidases and laccases are instrumental in this process. nih.govnih.gov These enzymes catalyze the one-electron oxidation of the phenolic hydroxyl groups on the stilbene backbone, generating resonance-stabilized phenoxyl radicals. nih.gov These reactive intermediates can then couple in various positions to form dimers, trimers, and higher-order oligomers. researchgate.net

For instance, peroxidases, like Vitis vinifera peroxidase 4 (VvPRX4), have been shown to effectively convert resveratrol, a structural analogue of this compound, into its dimers and trimers. nih.gov This enzymatic approach can also facilitate the formation of more complex structures, such as tetramers from the dimerization of a viniferin (B1239022) dimer. nih.gov Similarly, laccases, which are multicopper oxidases, are efficient catalysts for the polymerization of phenolic compounds. nih.gov They initiate polymerization through the formation of radical cations, leading to intermolecular attack and the subsequent formation of dimers and, over longer incubation times, oligomers and polymers. nih.govutwente.nl The secretome of microorganisms like Botrytis cinerea, which contains laccases, has been successfully used to biotransform stilbenes into a diverse library of complex dimers. frontiersin.org

Chemical methods, particularly oxidative coupling using metal-based reagents, offer an alternative route to stilbene oligomers. Reagents like silver(I) acetate (AgOAc) have been employed to achieve the oxidative coupling of resveratrol, yielding a mixture of dimeric stilbenes, including δ-viniferin. nih.gov Similarly, ferric chloride (FeCl₃) has been used as an oxidant for the oxidative coupling of isorhapontigenin, another stilbene derivative, producing various dimers. researchgate.net These methods often result in a mixture of regio- and stereoisomers due to the multiple reactive sites on the stilbene scaffold.

The synthesis of high-molecular-weight polymers from this compound is less documented but can be conceptualized based on the principles of phenolic polymer chemistry. Laccase-catalyzed polymerization is a promising strategy, as it has been successfully applied to other phenolic compounds, including lignin (B12514952) model compounds and technical lignins. utwente.nlbas.bgresearchgate.net This process involves the enzymatic generation of radicals followed by their polymerization, which can be influenced by reaction conditions and the presence of mediators. bas.bg

Table 1: Methods for the Synthesis of Oligomeric Stilbene Derivatives

| Synthesis Method | Catalyst/Reagent | Monomer Example | Product Type | Reference |

|---|---|---|---|---|

| Enzymatic (Peroxidase) | Vitis vinifera Peroxidase 4 (VvPRX4) | Resveratrol | Dimers, Trimers, Tetramers | nih.gov |

| Enzymatic (Laccase) | Botrytis cinerea secretome | Resveratrol, Pterostilbene | Complex Dimers | frontiersin.org |

| Oxidative Coupling | Silver(I) Acetate (AgOAc) | Resveratrol | Dimeric Stilbenes (e.g., δ-viniferin) | nih.gov |

| Oxidative Coupling | Ferric Chloride (FeCl₃) | Isorhapontigenin | Dimeric Stilbenes | researchgate.net |

Stereoisomeric Derivatization (E/Z Isomerization Studies)

The stereochemistry of the central carbon-carbon double bond in this compound is a critical determinant of its biological activity. The trans (E) isomer is generally the more thermodynamically stable and abundant form. However, the cis (Z) isomer often exhibits distinct and sometimes more potent biological effects. Consequently, studies into the E/Z isomerization of this compound and related stilbenoids are crucial for understanding their function and for the synthesis of specific stereoisomers.

Photoisomerization is a primary method for inducing the conversion between E and Z isomers. nih.gov Exposure of trans-stilbenes to ultraviolet (UV) light can induce a rapid isomerization to the corresponding cis form. nih.govmdpi.com For example, studies on piceatannol (this compound) have shown that UV irradiation at 366 nm causes a swift transformation from the trans to the cis isomer in methanol (B129727) solution. nih.gov This process is not limited to UV light, as prolonged exposure to fluorescent light can also induce isomerization, albeit at a slower rate. mdpi.com The quantum yield and selectivity of photoisomerization can be influenced by photosensitizers. rsc.org For instance, triplet sensitizers like para-benzoquinone can alter the typical selectivity of stilbene photoisomerization. rsc.org While direct photoisomerization often leads to a photostationary state containing a mixture of both isomers, the use of sensitizers can shift the equilibrium towards the desired isomer. rsc.org

Acid-catalyzed isomerization provides another route for converting between stereoisomers. While strong mineral acids have traditionally been used, recent research has shown that even trace amounts of mild acids can effectively catalyze the Z → E isomerization of certain stilbene derivatives. rsc.org This method can be highly efficient and avoids the harsh conditions that might lead to side reactions with sensitive functional groups present on the this compound molecule. rsc.org The kinetics of this isomerization can be controlled by manipulating catalytic factors, offering a controllable method for producing the more stable E isomer from the Z form. rsc.org

The stability of the isomers is an important consideration. While the E isomer is thermodynamically more stable, the Z isomer can be sufficiently stable for isolation and study, particularly when stored protected from light. mdpi.com In solid form and protected from light, trans-stilbenes, including glycosides of piceatannol, have shown high stability with no significant oxidation or isomerization observed. mdpi.com

Table 2: Factors Influencing E/Z Isomerization of this compound and Related Compounds

| Factor | Method | Effect | Key Findings | Reference |

|---|---|---|---|---|

| Light | Photoisomerization | Induces trans to cis conversion | Rapid isomerization under UV (366 nm) light; slower under fluorescent light. nih.govmdpi.com | nih.govmdpi.com |

| Acid | Acid Catalysis | Promotes cis to trans conversion | Trace amounts of mild acid can be sufficient to catalyze isomerization to the more stable E isomer. rsc.org | rsc.org |

| Photosensitizers | Sensitized Photoisomerization | Can alter selectivity and quantum yield | Para-benzoquinone can change the selectivity of isomerization from Z-selective to E-selective. rsc.org | rsc.org |

| Substituents | Steric Hindrance | Can influence isomerization rate | A methoxy (B1213986) substituent can create steric hindrance that disfavors trans to cis isomerization. nih.gov | nih.gov |

Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | Piceatannol | | Resveratrol | | δ-viniferin | | Isorhapontigenin | | Pterostilbene | | para-Benzoquinone |

Structure Activity Relationship Sar Studies of Stilbene 3,4 Diol and Its Analogues

Influence of Hydroxyl Group Position and Number on Biological Activities

The presence, position, and number of hydroxyl (-OH) groups on the stilbene (B7821643) backbone significantly impact biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects nih.govresearchgate.net. Stilbene-3,4'-diol features hydroxyl groups at the 3 and 4' positions. Comparative studies highlight that increasing the number of hydroxyl groups, particularly at ortho positions, can enhance antioxidant and cytotoxic activities nih.gov.

Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), a well-studied analogue, often demonstrates more potent antioxidant and anti-inflammatory effects than this compound, likely due to its additional hydroxyl group at the 5-position, which may improve radical scavenging and target interactions nih.govnih.gov. Studies comparing various dihydroxystilbenes indicate that specific hydroxyl group arrangements influence lipophilicity and electronic distribution, thereby affecting binding affinity to biological targets ontosight.aiontosight.ai. For instance, ortho-hydroxylated stilbenes may exhibit superior antioxidant and anti-inflammatory properties compared to meta-hydroxylated ones due to more stable radical formation mdpi.com.

Data Table 3.1: Comparative Biological Activity of Hydroxylated Stilbenes

| Compound Name | Hydroxyl Group Positions | Primary Biological Activity Assessed | Relative Potency (vs. Resveratrol) | Citation(s) |

| Resveratrol | 3, 5, 4' | Antioxidant (DPPH Assay) | 1 (Reference) | nih.govresearchgate.net |

| This compound | 3, 4' | Antioxidant (DPPH Assay) | Moderate | nih.gov |

| 3,5-Dihydroxystilbene | 3, 5 | Antioxidant (DPPH Assay) | Lower | nih.gov |

| 4,4'-Dihydroxystilbene (B84347) | 4, 4' | Antioxidant (DPPH Assay) | Variable, often lower | nih.govontosight.ai |

| Pterostilbene (B91288) | 3,5-dimethoxy-4'-hydroxy | Antioxidant (DPPH Assay) | Higher | nih.govnih.gov |

Note: Relative potency is a generalized observation from various studies and can vary depending on the specific assay and cell line used.

Impact of Alkylation, Glycosylation, and Other Substitutions on Activity Profiles

Modifications such as alkylation and glycosylation of the hydroxyl groups, or the introduction of other substituents, can significantly alter the pharmacokinetic and pharmacodynamic properties of stilbenes um.esnih.govmdpi.com.

Alkylation: Methylation of hydroxyl groups, as seen in pterostilbene (a dimethyl ether of resveratrol), generally increases lipophilicity, metabolic stability, and bioavailability, often leading to enhanced potency nih.govnih.govmdpi.com. Studies on methylated this compound analogues suggest similar benefits, with methoxy (B1213986) substitutions potentially improving cellular uptake and efficacy nih.govucsd.edu. For example, replacing hydroxyl groups with methoxy groups can enhance lipophilicity and metabolic stability nih.govtandfonline.com.

Glycosylation: Glycosylation, the attachment of sugar moieties, typically increases water solubility and can influence cellular transport and metabolism. While glycosylated stilbenes might exhibit altered direct potency in in vitro assays compared to their aglycones, they can offer advantages in bioavailability or targeted delivery um.esontosight.aimdpi.com.

Other Substitutions: Introducing substituents like halogens, amino groups, or other functional groups onto the aromatic rings can modulate electronic properties and steric bulk, thereby altering binding affinity and biological efficacy nih.govontosight.ainih.gov. For instance, halogenation can increase potency and alter lipophilicity, while the presence of an amino group can also influence estrogenic effects ontosight.aimdpi.com.

Data Table 3.2: Effect of Substitutions on Stilbene Activity

| Compound Name/Structure | Substitution Type | Position of Substitution | Primary Biological Activity Studied | Observed Effect on Activity | Citation(s) |

| Pterostilbene | Methylation | 3, 5 (methoxy) | Antioxidant, Anticancer | Increased potency, bioavailability | nih.govnih.govmdpi.com |

| Resveratrol-3-O-glucoside | Glycosylation | 3-OH | Antioxidant | Reduced direct potency, altered uptake | um.esmdpi.com |

| 3-Methoxy-4'-hydroxystilbene | Methylation | 3-OH | Antioxidant | Moderate increase in potency | nih.govucsd.edu |

| 3,4'-Dimethoxystilbene | Methylation | 3-OH, 4'-OH | Antioxidant | Potency varies by target | nih.govucsd.edu |

| 4'-Bromo-3,5-dimethoxystilbene | Bromination/Methylation | 4'-Br, 3,5-OCH3 | Antimicrobial | Enhanced activity compared to non-brominated | nih.govresearchgate.net |

Note: "Increased potency" or "Reduced potency" refers to comparative efficacy in specific in vitro or in vivo models.

Role of Stereochemical Configuration (E/Z Isomers) in Biological Efficacy

Stilbenes exist as cis (Z) and trans (E) geometric isomers due to the double bond in their ethylene (B1197577) linker. The trans isomer is generally more stable and biologically active for most stilbenoids mdpi.comrsc.orgnih.gov.

E vs. Z Isomers: The trans (E) isomer of this compound and related compounds typically exhibits significantly higher potency in various biological assays compared to its cis (Z) counterpart ontosight.airesearchgate.net. This difference is attributed to the distinct spatial arrangement of the phenyl rings and hydroxyl groups in each isomer, which affects their interaction with biological targets. The planar structure of the trans isomer is often more conducive to binding mdpi.comrsc.org.

Isomerization: While the trans isomer is predominant, cis-trans isomerization can occur under UV light or other conditions. Understanding the stability and biological activity of both isomers is crucial for drug development and formulation rsc.orgnih.gov.

Data Table 3.3: Stereoisomer Activity Comparison

| Compound Name | Isomer Type | Primary Biological Activity Assessed | Relative Efficacy (vs. E-isomer) | Citation(s) |

| This compound | E (trans) | Antioxidant (e.g., ROS scavenging) | 1 (Reference) | ontosight.airesearchgate.net |

| This compound | Z (cis) | Antioxidant (e.g., ROS scavenging) | Significantly Lower | ontosight.airesearchgate.net |

| Resveratrol | E (trans) | Anti-inflammatory (e.g., COX-2 inhibition) | 1 (Reference) | mdpi.com |

| Resveratrol | Z (cis) | Anti-inflammatory (e.g., COX-2 inhibition) | Lower | mdpi.com |

| 3,4'-Dimethoxystilbene | E (trans) | Anticancer activity | Higher | nih.govucsd.edu |

| 3,4'-Dimethoxystilbene | Z (cis) | Anticancer activity | Lower | nih.govucsd.edu |

Investigation of Aromatic Ring Substitutions and Linker Modifications

Modifications to the aromatic rings and the ethylene linker can profoundly influence the SAR of stilbenes.

Aromatic Ring Substitutions: Introducing various substituents onto the phenyl rings, such as halogens, methoxy groups, or amino groups, can alter the electronic properties, lipophilicity, and steric fit of the molecule with its biological targets nih.govontosight.ainih.gov. For example, electron-withdrawing groups can enhance radical scavenging ability, while lipophilic groups might improve membrane permeability nih.govnih.gov. Halogenated stilbenes have shown enhanced anti-cancer activity, and methoxylated stilbenes often exhibit improved metabolic stability nih.govucsd.edunih.gov.

Linker Modifications: Altering the ethylene linker, such as saturation (creating a bibenzyl structure), can change the molecule's conformation and flexibility, significantly impacting binding affinity and biological efficacy. Replacing the double bond with a single bond typically leads to a loss of activities associated with the planar stilbene structure mdpi.comrsc.org.

Data Table 3.4: Impact of Aromatic Ring and Linker Modifications

| Compound Class/Example | Modification Type | Aromatic Ring/Linker Site | Effect on Biological Activity (General) | Potential Mechanism/Reason | Citation(s) |

| Halogenated Stilbenes | Halogenation (e.g., F, Cl) | Aromatic Rings | Can increase potency, alter lipophilicity | Electron-withdrawing effect, steric bulk, improved binding | ontosight.ainih.gov |

| Methoxylated Stilbenes | Methoxylation | Hydroxyl positions | Increased lipophilicity, metabolic stability | Enhanced cell penetration, resistance to metabolism | nih.govucsd.edu |

| Bibenzyls | Linker Saturation | Ethylene linker | Generally reduced activity compared to stilbenes | Loss of planarity, altered conformation | mdpi.comrsc.org |

| Amino-substituted Stilbenes | Amination | Aromatic Rings | Can influence estrogenic activity | Modulated electronic properties, receptor interaction | ontosight.aimdpi.com |

Computational Approaches and In Silico Modeling for SAR Prediction

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding and predicting the SAR of stilbene derivatives nih.govucsd.edunih.gov.

QSAR: QSAR models correlate physicochemical properties and molecular descriptors with biological activity. For this compound analogues, QSAR studies can predict antioxidant potential, enzyme inhibition, and cytotoxicity, guiding the design of more potent compounds nih.govucsd.edu.

Molecular Docking and Pharmacophore Modeling: These techniques simulate the binding of stilbene derivatives to specific biological targets. By analyzing binding modes and identifying essential interaction features (pharmacophores), researchers can elucidate how structural modifications influence binding affinity and efficacy, aiding in the design of molecules with improved target specificity nih.govucsd.edunih.gov.

In Silico Screening: Virtual screening of compound libraries using SAR-derived models can accelerate the identification of promising lead compounds with desired biological profiles ucsd.edunih.gov.

Data Table 3.5: Computational SAR Tools and Applications for Stilbenes

| Computational Method | Application in Stilbene SAR Studies | Key Outcomes/Benefits | Citation(s) |

| QSAR | Predicting antioxidant activity, cytotoxicity, enzyme inhibition based on molecular descriptors. | Identification of key physicochemical properties correlating with activity, rational design of analogues. | nih.govucsd.edu |

| Molecular Docking | Simulating binding of stilbenes to targets like enzymes or receptors. | Understanding binding modes, identifying critical interaction points, predicting binding affinity. | nih.govucsd.edunih.gov |

| Pharmacophore Modeling | Defining essential 3D features for biological activity. | Guiding the design of new molecules with improved target binding. | ucsd.edunih.gov |

| Molecular Dynamics | Studying the dynamic behavior of stilbene-target complexes. | Providing insights into conformational flexibility and stability of interactions. | nih.gov |

Mechanistic Investigations of Stilbene 3,4 Diol in Preclinical Biological Models

Identification and Characterization of Molecular and Cellular Targets

Piceatannol (B1677779) exerts its biological effects through various molecular and cellular targets, influencing fundamental cellular processes.

Modulation of Cellular Signaling Pathways (e.g., Nrf2 Pathway, NF-κB)

Piceatannol plays a significant role in modulating key cellular signaling pathways involved in inflammation, cellular stress response, and proliferation. It is recognized as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses nih.govrndsystems.comaai.orgmdpi.comtocris.comoup.commdpi.comportlandpress.comspandidos-publications.commdpi.com. Piceatannol suppresses TNF-induced NF-κB activation by inhibiting IκBα kinase (IKK) and p65 phosphorylation, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes nih.govrndsystems.comaai.orgoup.com. This inhibition has been observed across various cell types, including myeloid cells, lymphocytes, and epithelial cells nih.gov.

Conversely, Piceatannol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical defense mechanism against oxidative stress and inflammation mdpi.comportlandpress.commdpi.comnih.govwaocp.orgnih.govaacrjournals.orgdovepress.com. Piceatannol induces the translocation of Nrf2 into the nucleus and enhances its transcriptional activity, leading to the upregulation of antioxidant and phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1) aacrjournals.orgdovepress.com. This activation is often mediated through the Keap1-Nrf2 pathway, where Piceatannol may interact with Keap1, facilitating Nrf2 release and nuclear accumulation aacrjournals.orgdovepress.com. The interplay between NF-κB inhibition and Nrf2 activation by Piceatannol contributes to its anti-inflammatory and cytoprotective effects mdpi.commdpi.comportlandpress.comspandidos-publications.comnih.gov.

Interaction with and Modulation of Specific Receptors (e.g., Estrogen Receptors, Aryl Hydrocarbon Receptor)

Piceatannol interacts with specific cellular receptors, notably the Estrogen Receptors (ERs). Studies indicate that Piceatannol can act as an agonist for Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ) researchgate.netnih.gov. It transactivates endogenous ERα, activates the activation function (AF)2 domain of ERs, and induces nuclear localization of ERα researchgate.netnih.gov. These interactions can lead to the regulation of estrogen target genes and stimulate the proliferation of estrogen-dependent cancer cells, such as MCF7 breast cancer cells researchgate.netnih.govthegoodscentscompany.com. However, some research also suggests that Piceatannol, or its metabolites, might exhibit antiestrogenic activity or modulate ER activity depending on the cellular context and endogenous estrogen levels mdpi.comnih.gov. The specific interaction of Piceatannol with the Aryl Hydrocarbon Receptor (AhR) has not been extensively detailed in the provided search results.

Influence on Mitochondrial Dynamics and Cellular Bioenergetics

Piceatannol's impact on mitochondrial function is linked to its cytoprotective and pro-apoptotic effects. It has been observed to influence mitochondrial potential, with a "loss of mitochondrial potential" being cited as a mechanism contributing to its pro-apoptotic effects in cancer cells nih.gov. Conversely, in models of oxidative stress, Piceatannol has been shown to restore mitochondrial function and improve ATP production, both from mitochondrial and glycolytic pathways, in retinal pigment epithelial cells researchgate.net. This dual effect suggests a complex interaction with mitochondrial dynamics, potentially contributing to cell survival under stress or promoting apoptosis in cancer cells.

Modulation of Redox Status and Antioxidant Defense Systems

A significant aspect of Piceatannol's biological activity is its potent modulation of the cellular redox status and its enhancement of antioxidant defense systems portlandpress.comspandidos-publications.comnih.govwaocp.orgnih.govaacrjournals.orgdovepress.comnih.govresearchgate.netmdpi.com. Piceatannol acts as a potent scavenger of reactive oxygen species (ROS), thereby reducing oxidative damage nih.govnih.govresearchgate.netmdpi.com. It enhances the cellular antioxidant capacity by increasing the levels of reduced glutathione (B108866) (GSH) and improving the GSH/GSSG ratio, while simultaneously decreasing markers of oxidative stress like malondialdehyde (MDA) nih.govnih.govresearchgate.netmdpi.com.

Furthermore, Piceatannol's activation of the Nrf2 pathway is central to its role in bolstering antioxidant defenses mdpi.comportlandpress.comnih.govwaocp.orgnih.govaacrjournals.orgdovepress.com. By upregulating Nrf2, Piceatannol promotes the expression of downstream antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γGCS) nih.govaacrjournals.orgdovepress.com. These enzymes play critical roles in detoxifying harmful reactive species and protecting cells from oxidative damage nih.govaacrjournals.orgdovepress.com.

Preclinical In Vitro Studies and Cell-Based Assays

Piceatannol has been extensively studied in various preclinical in vitro and cell-based assays, demonstrating its efficacy across a range of biological contexts.

In studies investigating skin lightening, Piceatannol has shown significant antimelanogenic activity by inhibiting tyrosinase in B16F10 melanoma cells, alongside its antioxidative actions that suppress reactive species generation and enhance the GSH/GSSG ratio nih.govresearchgate.netjst.go.jpacs.org.

Its anti-inflammatory properties are evident in its ability to suppress NF-κB activation induced by inflammatory agents like TNF-α in various cell lines nih.govrndsystems.comaai.orgmdpi.comoup.comportlandpress.comspandidos-publications.com. Piceatannol also inhibits the expression of NF-κB-dependent genes such as cyclooxygenase-2 (COX-2) and matrix metalloprotease-9 (MMP-9) nih.govaai.orgoup.com.

Piceatannol has demonstrated anticancer effects in numerous cancer cell lines, including leukemia, lymphoma, breast, prostate, colon, and melanoma cells nih.govthegoodscentscompany.com. Its mechanisms include inducing cell-cycle arrest, promoting apoptosis through caspase activation and mitochondrial potential loss, and modulating key proteins like Bax and Bcl-xL nih.gov. Piceatannol has also been shown to inhibit cancer cell proliferation and migration nih.govthegoodscentscompany.commdpi.comnews-medical.netresearchgate.net. For instance, in human breast epithelial cells, Piceatannol inhibits phorbol (B1677699) ester-induced NF-κB activation and COX-2 expression, potentially by targeting cysteine 179 of IKKβ oup.com. In gastric cancer cells, Piceatannol enhances autophagic activity by targeting Beclin-1, and it shows synergistic effects when combined with mTOR inhibitors news-medical.net.

In models of metabolic disorders, Piceatannol's inhibition of α-glucosidase suggests a role in managing hyperglycemia researchgate.netnih.govusda.govrsc.orgrsc.orgresearchgate.net. Its antioxidant and anti-inflammatory effects, mediated by Nrf2 and NF-κB pathways, are also implicated in preventing diabetic complications mdpi.comportlandpress.comspandidos-publications.com.

Furthermore, Piceatannol has shown protective effects against oxidative stress and mitochondrial dysfunction in various cell types. It has been used to protect ARPE-19 cells from photooxidative damage mdpi.com, preserve mitochondrial function in liver cells nih.gov, and alleviate oxidative stress in skeletal muscle cells nih.gov. In models of cerebral ischemia/reperfusion, Piceatannol protected against apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway spandidos-publications.com.

Table 1: Enzymatic Inhibition by Piceatannol

| Enzyme | IC50 Value | Unit | Notes | Reference(s) |

| Tyrosinase | 1.53 | μM | Inhibition of mushroom tyrosinase; stronger than kojic acid and resveratrol (B1683913). | nih.govresearchgate.netjst.go.jpacs.org |

| α-Glucosidase | 4.39 | μM | Potent inhibition, more effective than acarbose (B1664774). | rsc.orgrsc.org |

| α-Glucosidase | 20.4 | µg/mL | Inhibition of α-glucosidase. | researchgate.net |

| α-Glucosidase | 15.14 - 67.81 | µM | Range of IC50 values observed for various derivatives, indicating potent inhibition. | researchgate.net |

| α-Glucosidase | 23.2 | µM | Inhibition of α-glucosidase. | nih.gov |

| α-Glucosidase | 14-84 | µg/mL | Inhibition of mammalian α-glucosidase, less potent than acarbose (3-13 µg/ml). | usda.gov |

Evaluation of Biological Activities in Cell Lines

Stilbenes have demonstrated a broad spectrum of biological activities in various cancer, neuronal, and microbial cell lines.

Anticancer Activity: Many stilbene (B7821643) derivatives exhibit potent antiproliferative effects against a wide range of cancer cell lines. For instance, certain stilbenes and their analogues have shown significant cytotoxicity, inducing cell death through mechanisms such as apoptosis and cell cycle arrest mdpi.comscispace.comnih.govresearchgate.netchiro.orgmdpi.comspandidos-publications.comresearchgate.netnih.gov. Studies have reported inhibition of breast cancer cell growth and induction of apoptosis via caspase pathways . Other stilbenes have been shown to disrupt the microtubular cytoskeleton by interacting with tubulin heterodimers mdpi.comresearchgate.net.

Anti-inflammatory and Antioxidant Properties: Stilbenes are well-recognized for their antioxidant capabilities, including scavenging free radicals and reducing reactive oxygen species (ROS) mdpi.commdpi.com. They modulate key inflammatory pathways, such as NF-κB, MAPK, and JAK/STAT, thereby reducing the transcription of inflammatory factors mdpi.com.

Neuroprotective Effects: In neuronal cell models, stilbenes have shown promise in protecting against neurotoxicity. They can reduce neuronal apoptosis and mitigate damage induced by oxidative stress mdpi.commdpi.comnih.govacs.org. Mechanisms involved include preventing the hyperphosphorylation of tau protein and reducing the aggregation of β-amyloid peptides mdpi.comnih.govfrontiersin.org. Some stilbenes have also demonstrated inhibition of acetylcholinesterase (AChE) activity, a target relevant for cognitive enhancement .

Antimicrobial Activity: Stilbenes possess antimicrobial properties, attributed to their ability to damage microbial cell walls and membranes, disrupt membrane potential, and condense cytoplasm mdpi.comtandfonline.comnih.govnih.gov.

Investigation of Cellular Mechanisms

The therapeutic potential of stilbenes is underpinned by their ability to modulate critical cellular processes.

Antiproliferation: Stilbenes can inhibit cancer cell proliferation by inducing cell cycle arrest at various phases (G1, S, or G2/M) scispace.comnih.govresearchgate.netnih.gov. This arrest is often linked to the modulation of cell cycle regulatory proteins nih.govtandfonline.com.

Apoptosis Induction: A significant mechanism of action for many stilbenes is the induction of programmed cell death (apoptosis). This process is frequently mediated by the activation of caspases (e.g., caspase-3, caspase-8, caspase-9), PARP cleavage, and downstream events like DNA fragmentation scispace.comnih.govchiro.orgspandidos-publications.comnih.govfrontiersin.orgresearchgate.net. Mitochondrial pathways, involving cytochrome-c release, are also implicated nih.gov.

Cell Cycle Modulation: Stilbenes can interfere with cell cycle progression, leading to arrest. For example, some compounds induce G1 cell cycle arrest by affecting G1 phase proteins tandfonline.com, while others cause S or G2/M phase arrest scispace.comnih.gov. Notably, the capacity to inhibit cell cycle progression can be distinct from their apoptotic effects, suggesting independent mechanisms of action nih.gov.

Assessment of Synergistic Effects with Other Agents

While direct evidence for Stilbene-3,4'-diol is limited, some stilbene derivatives have been explored for their synergistic potential. Studies have indicated that certain stilbenes might enhance the effects of other therapeutic agents, such as antibiotics or chemotherapeutic compounds, although this area requires further in-depth investigation tandfonline.com. Resveratrol and catechin (B1668976) have also shown potential synergistic protective effects in cellular models mdpi.com.

Preclinical In Vivo Studies using Animal Models

The efficacy and pharmacokinetic profiles of stilbene derivatives have been assessed in various animal models to evaluate their therapeutic potential.

Efficacy Evaluation in Animal Models of Disease

Neurodegenerative Diseases: Stilbenes have demonstrated efficacy in animal models of neurodegenerative diseases, including Alzheimer's disease (AD). In mouse models of AD, compounds have shown the ability to reduce amyloid-beta (Aβ) concentration in the brain and ameliorate cognitive deficits nih.govnih.gov. In vivo plaque labeling in transgenic mouse models (e.g., APP/PS1, Tg2576) has also been observed, supporting their use as imaging agents nih.gov.

Cancer Models: In vivo studies have shown that certain stilbene derivatives can inhibit tumor growth. For instance, significant therapeutic effects were observed in SCID mice bearing human tumor xenografts nih.govacs.org. Mechanisms often involve inducing apoptosis within tumor tissues, as evidenced by DNA fragmentation and caspase activation nih.gov. Some stilbenes have also been investigated for their effects on liver proliferation and gene regulation in mouse models nih.gov.

Pharmacokinetic and Metabolic Profile Characterization in Animal Systems

The pharmacokinetic and metabolic fate of stilbenes in animal systems is crucial for understanding their bioavailability and efficacy. Studies on trans-stilbene (B89595) in rabbits and rats have identified various hydroxylated metabolites and products of oxidative cleavage, with differences in excretion routes (urine vs. feces) between species nih.gov. Resveratrol, a well-studied analogue, is known for its low bioavailability, stemming from poor water solubility, rapid metabolism, and clearance frontiersin.org. Research into fluorinated stilbene derivatives has shown good brain penetration in mice, though rapid brain washout was also observed nih.gov.

Biodistribution and Target Engagement Studies in Animal Models

Biodistribution studies help track the compound's distribution within the body and its interaction with target sites. In vivo plaque labeling in animal models of AD has been demonstrated for specific stilbene derivatives, suggesting their potential for imaging Aβ plaques nih.gov. Studies have also investigated target engagement for other biological targets, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) in mice acs.org.

Compound List:

this compound (and related stilbene derivatives)

Resveratrol (3,5,4'-trihydroxy-trans-stilbene)

Piceatannol (3,5,3',4'-tetrahydroxy-trans-stilbene)

Pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxy-trans-stilbene)

3,4,4'-trihydroxy-trans-stilbene

trans-4,4′-dihydroxystilbene (DHS)

3,5-dihydroxy-4-ethyl-trans-stilbene (DETS)

3,4-Dimethoxy-4'-hydroxystilbene

4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol (B11723595)

Fluorinated stilbene derivatives (e.g., compounds 3e, 4e)

Resveratrol analogues (e.g., M5, trans-4)

Other stilbene derivatives (e.g., compounds 1a, 1c, 1d, 1i, 2i, 2j, 3h, 2h, JJR5, JJR6, ST-A-8, 3a, 3c, 3r, 4a-c)

Advanced Analytical Methodologies for Stilbene 3,4 Diol and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For Stilbene-3,4'-diol and its related compounds, liquid and gas chromatography are the most prominent methods used for both isolation and measurement.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of stilbenes due to its high resolution and applicability to non-volatile compounds. springernature.commdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. nih.gov In this setup, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govpensoft.net

The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small percentage of an acid such as formic acid to improve peak shape and resolution. nih.govnih.gov Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector set at the maximum absorbance wavelength of the stilbene (B7821643) chromophore. nih.govpensoft.net

For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure this compound standard. mdpi.com Qualitative identification is achieved by comparing the retention time and the UV spectrum of the analyte peak with that of the standard. researchgate.net

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | PDA or UV-Vis Detector (monitoring at ~300-320 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-35 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov this compound and its direct metabolites are generally non-volatile due to the presence of polar hydroxyl groups. Therefore, a derivatization step is typically required before GC-MS analysis to increase their volatility and thermal stability. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method that replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a long capillary column. The separated compounds then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This allows for the identification of metabolites, even when authentic standards are not available.

Table 2: General Workflow for GC-MS Analysis of this compound Metabolites

| Step | Description |

| 1. Sample Extraction | Isolation of analytes from the matrix (e.g., biological fluid). |

| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form volatile TMS-ethers. |

| 3. GC Separation | Injection onto a capillary column (e.g., DB-5ms) with a temperature program. |

| 4. MS Detection | Ionization (typically Electron Ionization - EI) and mass analysis. |

| 5. Data Analysis | Identification based on retention time and comparison of mass spectra with libraries. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. sci-hub.box This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. sci-hub.box

When coupled with mass spectrometry (UPLC-MS), especially high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, it becomes an exceptionally powerful tool for metabolomics and the analysis of complex samples. nih.govresearchgate.net UPLC-MS provides not only retention time data but also highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its metabolites. peerj.com This high degree of certainty is invaluable for identifying novel metabolites and elucidating metabolic pathways.

Table 3: Comparison of HPLC and UPLC-MS for Stilbene Analysis

| Feature | HPLC | UPLC-MS |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Speed | Slower (15-30 min) | Faster (1-10 min) |

| Sensitivity | Moderate | High to Very High |

| Peak Capacity | Lower | Higher |

| Identification | Based on Retention Time & UV Spectrum | Based on Retention Time, Mass, and Fragmentation |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of molecules. They provide detailed information about the atomic and molecular structure of this compound, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic compounds. slideshare.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the two aromatic rings and the vinylic protons of the ethylene (B1197577) bridge. The coupling constants between the vinylic protons are characteristic of the isomer configuration (trans or cis). The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule. nih.gov Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used to establish the connectivity between atoms and fully confirm the structure.

NMR is also an excellent method for assessing purity. The integral of an NMR signal is directly proportional to the number of nuclei it represents, allowing for the quantification of the main compound against any impurities present in the sample, provided their signals are resolved. nih.govnih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for trans-Stilbene-3,4'-diol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.7 - 7.5 | 115 - 130 |

| Vinylic CH | 6.9 - 7.2 | 125 - 130 |

| C-OH (Aromatic) | - | 155 - 160 |

| OH | 8.5 - 9.5 (variable) | - |

| Note: Chemical shifts are dependent on the solvent used. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Isomer Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. The diphenylethylene core of this compound acts as a chromophore, giving it a characteristic UV spectrum. researchgate.net This property can be exploited for quantitative analysis using the Beer-Lambert law, where the absorbance of a solution is directly proportional to its concentration.

A key application of UV-Vis spectroscopy in stilbene analysis is the differentiation and quantification of its geometric isomers. researchgate.net The trans-isomer is more planar, allowing for greater π-electron conjugation across the molecule. This results in an absorption at a longer wavelength (bathochromic shift) and with a higher molar absorptivity compared to the sterically hindered and less planar cis-isomer. researchgate.netnih.gov This spectral difference makes it possible to determine the ratio of trans to cis isomers in a sample and to monitor isomerization processes. nih.gov

Table 5: Characteristic UV Absorption Maxima (λmax) for Stilbene Isomers

| Isomer | Typical λmax Range | Molar Absorptivity (ε) |

| trans-Stilbene (B89595) | ~295-320 nm | High (~28,000 M⁻¹cm⁻¹) |

| cis-Stilbene | ~280 nm | Low (~10,000 M⁻¹cm⁻¹) |

| Note: Values are for the parent stilbene and can shift based on substitution and solvent. |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of stilbenoids. When coupled with chromatographic techniques like HPLC (HPLC-MS), it provides high sensitivity and specificity for identifying this compound in complex mixtures. Electrospray ionization (ESI) is a common ion source used for stilbene analysis, often operating in negative ion mode ([M-H]⁻) due to the acidic nature of the phenolic hydroxyl groups. nih.gov

The fragmentation pattern (MS/MS) is crucial for confirming the identity and distinguishing between isomers. For a dihydroxystilbene like this compound (molecular weight 212.24 g/mol ), the collision-induced dissociation (CID) of the deprotonated molecule [M-H]⁻ at m/z 211 would be analyzed. Based on studies of related compounds like resveratrol (B1683913), the fragmentation of the stilbene core can occur through characteristic pathways. nih.govresearchgate.net These include retro-Diels-Alder (RDA) reactions, cleavage of the ethylene bridge, and neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), and ethenone (C₂H₂O). researchgate.net

Table 1: Predicted MS/MS Fragmentation of this compound ([M-H]⁻) This table is based on fragmentation patterns of structurally similar stilbenoids like resveratrol.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss | Potential Fragment Structure |

| 211 | 183 | CO | Loss of carbon monoxide from the phenolic ring |

| 211 | 169 | C₂H₂O | Loss of ethenone from the stilbene backbone |

| 211 | 143 | C₂H₂O + CO | Sequential loss from the precursor ion |

| 211 | 115 | C₆H₄O | Cleavage resulting in a phenoxy radical loss |

Data are predictive and based on fragmentation patterns of analogous compounds.

High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion and its fragments, further confirming the molecular formula C₁₄H₁₂O₂. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The presence of hydroxyl (-OH) groups would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic rings (C-H stretching) would show sharp peaks around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. A key diagnostic peak for the trans-alkene C=C bond stretch is expected around 1600-1650 cm⁻¹, while the out-of-plane C-H bending vibration of the trans-vinylene group gives a strong, characteristic absorption near 960-970 cm⁻¹. researchgate.net The C-O stretching of the phenol (B47542) groups would be observed in the 1150-1250 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for trans-Stilbene-3,4'-diol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, Hydrogen-bonded | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, Medium |

| Alkene C=C | Stretch | 1600 - 1650 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Phenolic C-O | Stretch | 1150 - 1250 | Strong |

| trans C-H (alkene) | Out-of-plane bend | 960 - 970 | Strong |

Values are typical for the specified functional groups and may vary slightly based on the molecular environment.

Electrophoretic Techniques

Capillary Electrophoresis (CE) and Isotachophoresis (ITP) for Separation and Determination in Complex Matrices

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for analyzing stilbenes in complex matrices such as biological fluids or plant extracts. nih.gov In CE, charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field. wikipedia.org For phenolic compounds like this compound, separation is typically achieved in alkaline buffers (e.g., Tris or borate (B1201080) buffer) where the hydroxyl groups are deprotonated, imparting a negative charge to the molecule. nih.gov The separation of different stilbene derivatives can be challenging due to their similar structures and electrophoretic mobilities. nih.gov Method optimization may involve adjusting the buffer pH, concentration, and the use of additives like organic modifiers (e.g., acetonitrile) or surfactants to enhance resolution. nih.gov

Isotachophoresis (ITP) is an electrophoretic technique used for the selective separation and, notably, the concentration of ionic analytes. wikipedia.org It is particularly useful for analyzing trace amounts of a target compound in a complex sample. In ITP, the sample is placed between a leading electrolyte (LE) with high ionic mobility and a terminating electrolyte (TE) with low ionic mobility. nih.govmdpi.com Under an electric field, this compound would focus into a sharp, concentrated band between the LE and TE, allowing for significant preconcentration prior to detection. wikipedia.org This technique is highly valuable for improving the detection limits for low-abundance stilbenoids in biological or environmental samples. nih.gov

Sample Preparation and Matrix Effects in Diverse Analytical Contexts

Effective sample preparation is critical for accurate quantification of this compound, as it aims to isolate the analyte from interfering components in the sample matrix. The choice of method depends on the matrix (e.g., plasma, urine, plant tissue). For plant materials, a common procedure involves grinding the sample (often freeze-dried or frozen with liquid nitrogen), followed by extraction with an organic solvent like methanol, ethanol, or acetone. mdpi.comnih.gov

For biological fluids such as plasma or urine, which present complex matrices, more rigorous clean-up steps are required to mitigate matrix effects. Matrix effects, caused by co-eluting endogenous substances, can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and precision of the analysis. nih.gov Common sample preparation techniques for biofluids include:

Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol is used to precipitate proteins.

Liquid-Liquid Extraction (LLE): Partitioning the analyte from the aqueous sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. wiley-vch.deacgpubs.org

Stability Assessment and Degradation Product Analysis of this compound

Assessing the stability of this compound is crucial for ensuring accurate analytical results and for understanding its shelf-life and metabolic fate. Stilbenoids are susceptible to degradation under various conditions. A key transformation is the cis-trans isomerization of the double bond, which is often induced by exposure to UV light. elsevierpure.com The trans-isomer is generally the more thermodynamically stable and biologically active form.

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. nih.gov These studies typically expose the compound to harsh conditions as prescribed by the International Council on Harmonisation (ICH) guidelines, including: researchgate.netindexcopernicus.com